

N-Methylantranilate: A Comparative Analysis of its Phototoxicity in Fragrance Ingredients

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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For researchers, scientists, and professionals in drug development, understanding the phototoxic potential of fragrance ingredients is paramount for ensuring product safety. This guide provides a comprehensive comparison of the phototoxicity of **N-Methylantranilate** with other commonly used fragrance components, supported by experimental data and detailed methodologies.

N-Methylantranilate (DMA), a fragrance ingredient valued for its fruity, grape-like scent, has come under scientific scrutiny for its potential to induce phototoxicity, a condition where the skin becomes reactive to light. This guide delves into the mechanisms of DMA's phototoxicity and evaluates its effects in comparison to other fragrance ingredients.

Comparative Phototoxicity Data

The following table summarizes quantitative data from various studies on the phototoxicity of **N-Methylantranilate** and other fragrance ingredients. It is important to note that direct comparison can be challenging due to variations in experimental methodologies.

Ingredient	Assay Type	Concentration	UV Dose	Result
N-Methylantranilate	Human Study	1.0%	-	Phototoxic reactions in 14/35 subjects. [1]
Human Study	0.5%	16 J/cm ² UVA	No Observed Adverse Effect Level (NOAEL). [2]	
In vitro (Yeast)	0.05%	-	Phototoxic. [2]	
In vitro (Human Skin Model)	>5%	-	Phototoxic. [1]	
Bergamot Oil	Photohaemolysis Test	-	UVA	Moderate haemolysis (5-11%). [3]
Lime Oil	Photohaemolysis Test	-	UVA	Moderate haemolysis (5-11%). [3]
Orange Oil	Photohaemolysis Test	-	UVA	Moderate haemolysis (5-11%). [3]
Oakmoss	Photohaemolysis Test	-	UVA	High haemolysis (up to 100%). [3]
Benzyl Alcohol	Photohaemolysis Test	-	UVA	Moderate haemolysis (5-11%). [3]
Cinnamic Alcohol	Photohaemolysis Test	-	UVB	Moderate haemolysis. [3]
Cinnamic Aldehyde	Photohaemolysis Test	-	UVB	Moderate haemolysis. [3]

Hydroxycitronella I	Photohaemolysis Test	-	UVB	Moderate haemolysis.[3]
Laurel Leaf Oil	Photohaemolysis Test	-	UVA/UVB	Moderate haemolysis.[3]
Alpha-Amyl Cinnamic Aldehyde	Photohaemolysis Test	-	UVA/UVB	Moderate haemolysis.[3]
Various Fragrances (15 tested)	3T3 NRU Phototoxicity Test	-	-	Non-phototoxic in this assay.[4] [5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key in vitro phototoxicity assays.

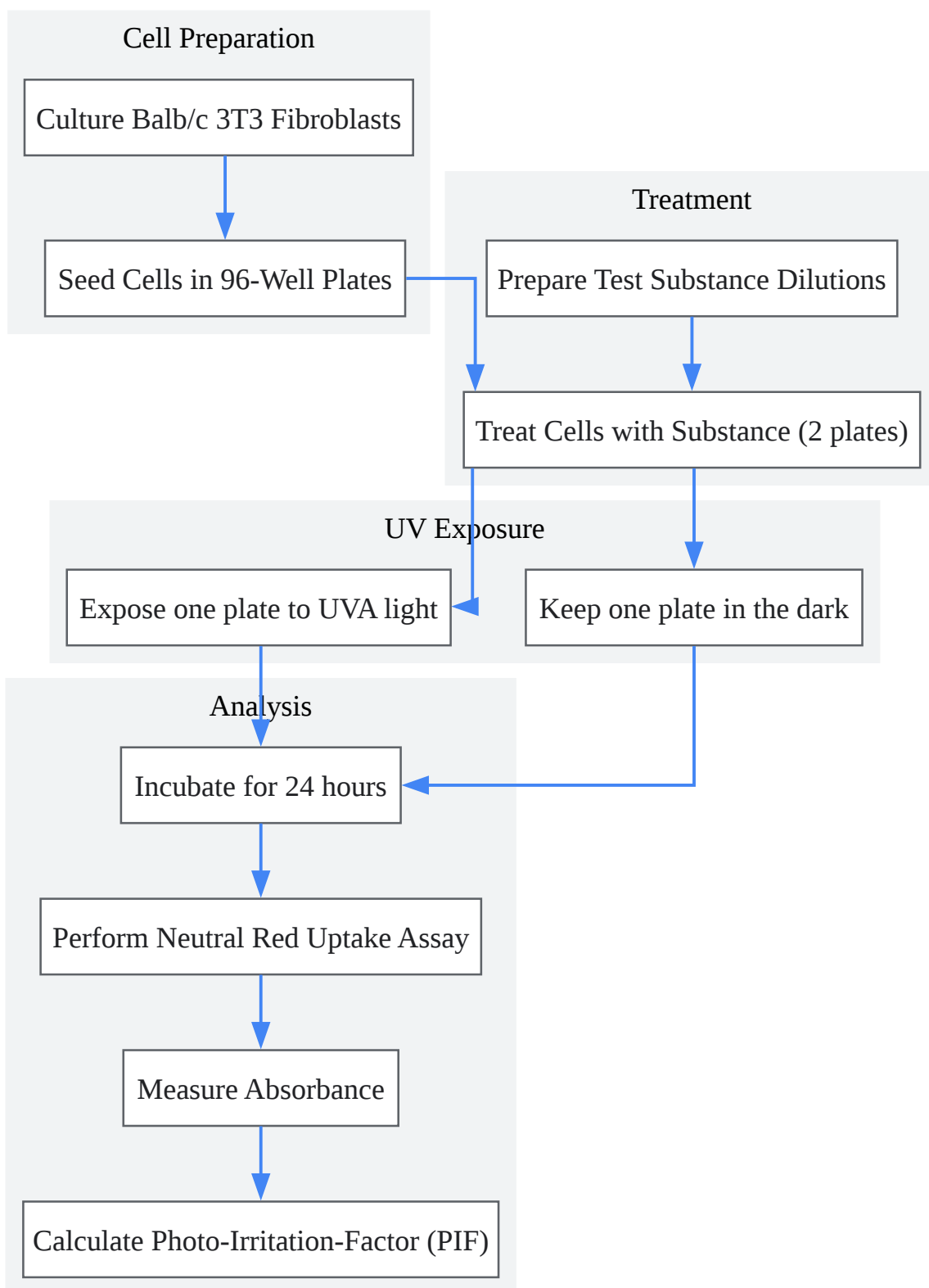
3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This assay is a widely accepted in vitro method for assessing the phototoxic potential of substances.

- **Cell Culture:** Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.
- **Treatment:** The cells are treated with various concentrations of the test substance for a short period (e.g., 1 hour). Two identical plates are prepared for each substance.
- **Irradiation:** One plate is exposed to a non-toxic dose of simulated solar UVA light, while the other plate is kept in the dark as a control.
- **Incubation:** After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.
- **Neutral Red Uptake:** The viability of the cells is assessed by adding Neutral Red, a vital dye that is taken up by living cells. The amount of dye uptake is proportional to the number of

viable cells and is measured using a spectrophotometer.

- **Data Analysis:** The concentration of the test substance that causes a 50% reduction in cell viability (IC₅₀) is determined for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then calculated by comparing the two IC₅₀ values. A PIF score above a certain threshold indicates phototoxic potential.



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Experimental workflow for the 3T3 NRU Phototoxicity Test.

Photohaemolysis Test

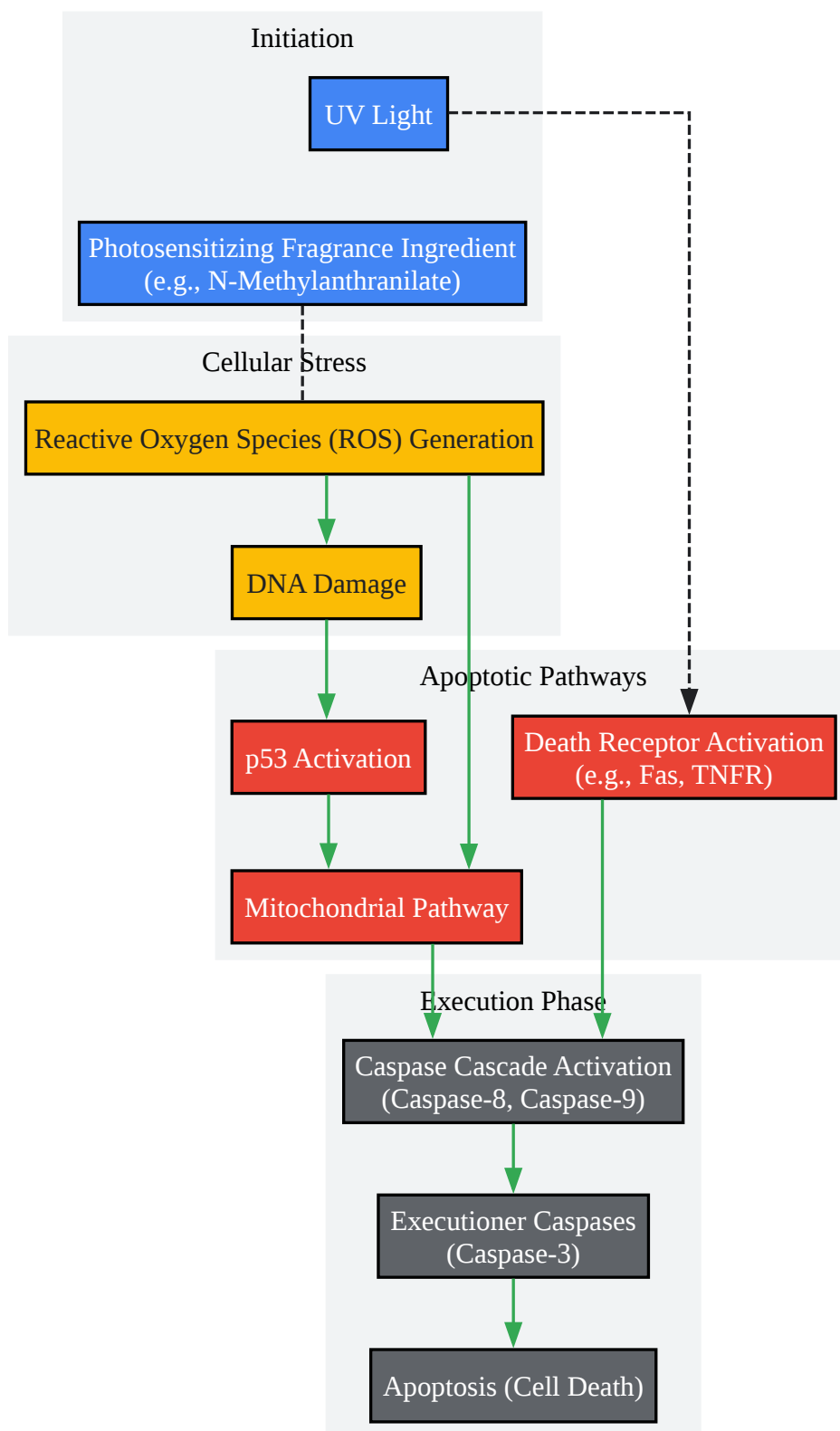
This assay evaluates the potential of a substance to cause lysis of red blood cells upon exposure to light.

- **Erythrocyte Suspension:** A suspension of human red blood cells (erythrocytes) is prepared.
- **Incubation:** The erythrocyte suspension is incubated with the test fragrance ingredient.
- **Irradiation:** The samples are exposed to a controlled dose of UVA or UVB radiation. Control samples are kept in the dark.
- **Haemolysis Measurement:** After irradiation, the degree of haemolysis (rupture of red blood cells) is determined by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
- **Calculation:** The percentage of photohaemolysis is calculated by comparing the haemolysis in the irradiated samples to that in the dark controls and a positive control (total haemolysis).

Mechanism of Phototoxicity: UV-Induced Apoptosis

The phototoxicity of certain fragrance ingredients, including **N-Methylantranilate**, is often mediated by the induction of apoptosis (programmed cell death) in skin cells upon exposure to UV radiation. This process involves a complex signaling cascade.

Upon absorption of UV light, the photosensitizing ingredient can generate reactive oxygen species (ROS). This leads to cellular damage, including DNA damage and activation of cell death pathways.



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Simplified signaling pathway of UV-induced apoptosis.

Conclusion

The available data clearly indicate that **N-Methylantranilate** possesses phototoxic properties. While a No Observed Adverse Effect Level has been established in human studies at 0.5%, in vitro tests demonstrate phototoxicity at lower concentrations.[2] When compared to other fragrance ingredients, its phototoxic potential is significant, although the degree of phototoxicity can vary depending on the specific ingredient and the experimental conditions. For instance, while several citrus oils and other botanicals show moderate photohaemolysis, oakmoss exhibits a much stronger effect.[3]

It is crucial for researchers and product developers to consider these findings when formulating products containing **N-Methylantranilate** and other phototoxic fragrance ingredients. Adherence to recommended concentration limits and thorough safety assessments are essential to mitigate the risk of adverse skin reactions upon exposure to sunlight. The use of validated in vitro methods like the 3T3 NRU phototoxicity test provides a reliable tool for screening and ensuring the safety of new and existing fragrance materials.

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